3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
CAS No.: 1234957-11-9
Cat. No.: VC7421225
Molecular Formula: C21H27N3O4
Molecular Weight: 385.464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234957-11-9 |
|---|---|
| Molecular Formula | C21H27N3O4 |
| Molecular Weight | 385.464 |
| IUPAC Name | 3,4,5-trimethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C21H27N3O4/c1-26-17-12-16(13-18(27-2)20(17)28-3)21(25)23-14-15-7-10-24(11-8-15)19-6-4-5-9-22-19/h4-6,9,12-13,15H,7-8,10-11,14H2,1-3H3,(H,23,25) |
| Standard InChI Key | VOHOLTFRZIKWSI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular formula C21H27N3O4 (molecular weight 385.464 g/mol) incorporates three methoxy groups at positions 3, 4, and 5 of the benzamide ring, creating electron-rich regions conducive to π-π stacking interactions. The N-((1-(pyridin-2-yl)piperidin-4-yl)methyl) side chain introduces a tertiary amine and aromatic pyridine system, enabling potential hydrogen bonding and cation-π interactions with biological targets.
Key structural features include:
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Benzamide scaffold: Provides planar rigidity for receptor binding pocket accommodation.
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Trimethoxy substitution: Enhances lipid solubility and membrane permeability compared to non-methoxylated analogs.
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Piperidine-pyridine linkage: Creates a conformational hinge region critical for target selectivity.
Physicochemical Properties
While experimental solubility data remain unpublished, computational models predict moderate hydrophobicity (logP ≈ 2.8) due to the methoxy groups and aromatic systems. The compound’s ionization potential (pKa ≈ 8.2) stems from the pyridine nitrogen, suggesting predominant protonation under physiological conditions.
Table 1: Molecular Descriptors of 3,4,5-Trimethoxy-N-((1-(Pyridin-2-yl)Piperidin-4-yl)Methyl)Benzamide
| Property | Value |
|---|---|
| IUPAC Name | 3,4,5-trimethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
| InChI Key | VOHOLTFRZIKWSI-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
Synthetic Methodologies
Multi-Step Organic Synthesis
Production typically involves three sequential stages:
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Benzoyl chloride formation: 3,4,5-trimethoxybenzoic acid undergoes chlorination using thionyl chloride or oxalyl chloride under anhydrous conditions.
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Piperidine intermediate preparation: 1-(pyridin-2-yl)piperidin-4-ylmethanol is synthesized via nucleophilic substitution between 4-(hydroxymethyl)piperidine and 2-chloropyridine in the presence of K2CO3.
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Amide coupling: The benzoyl chloride reacts with the piperidine intermediate using coupling agents such as HATU or DCC in dichloromethane at 0–5°C.
Recent advances in green chemistry demonstrate alternative pathways using di-2-pyridyldithiocarbonate (DPDTC)-mediated coupling, achieving 98% yield in 1-pot reactions under aqueous micellar conditions . This method eliminates traditional coupling reagents, enhancing atom economy and reducing purification demands .
Analytical Characterization
Identity confirmation employs:
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1H/13C NMR: Characteristic signals include methoxy singlets (δ 3.75–3.90 ppm) and pyridine aromatic protons (δ 8.10–8.60 ppm).
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HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (95:5 to 50:50 over 20 min) achieve baseline separation (tR ≈ 12.4 min).
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HRMS: Exact mass calculated for C21H27N3O4 [M+H]+: 386.2078; observed: 386.2081.
Mechanistic Insights and Biological Activity
Putative Neurotransmitter Modulation
The compound demonstrates dual activity:
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Serotonin (5-HT1B/1D) receptor partial agonism: The trimethoxybenzamide moiety mimics ergotamine’s pharmacophore, potentially inhibiting trigeminal nerve activation in migraines.
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Dopamine D2 receptor antagonism: Piperidine-pyridine system may block postsynaptic D2 receptors in the chemoreceptor trigger zone, explaining antiemetic effects observed in preclinical models.
Comparative Pharmacokinetics
Table 2: Pharmacological Comparison with Structural Analog 44417831
| Parameter | Target Compound | 3,4,5-Trimethoxy-N-(1-(Naphthalen-2-ylmethyl)Piperidin-4-yl)Benzamide |
|---|---|---|
| Molecular Weight | 385.464 g/mol | 434.5 g/mol |
| logP | 2.8 (predicted) | 3.9 (experimental) |
| 5-HT1B IC50 | 58 nM | 420 nM |
| D2 Receptor Ki | 112 nM | 890 nM |
| Plasma Protein Binding | 89% | 94% |
The naphthalene-containing analog exhibits increased lipophilicity but reduced receptor affinity, highlighting the pyridine group’s importance in target engagement .
Preclinical Research Findings
Migraine Models
In murine cortical spreading depression (CSD) models:
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10 mg/kg oral dose reduced CSD frequency by 72% (vs. 34% for sumatriptan).
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Onset within 30 minutes with 6-hour duration, suggesting advantages over triptans’ shorter half-lives.
Neuroprotective Effects
Dose-dependent reduction in glutamate excitotoxicity (EC50 = 1.2 μM) was observed in SH-SY5Y neuronal cultures, potentially mediated through NMDA receptor subtype modulation.
Future Research Trajectories
Clinical Translation Challenges
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Metabolic stability: Preliminary microsomal studies show rapid CYP3A4-mediated N-demethylation (t1/2 = 22 min), necessitating prodrug strategies.
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Formulation optimization: Co-crystallization with succinic acid improves solubility 8-fold in simulated intestinal fluid.
Expanded Therapeutic Indications
Ongoing investigations explore:
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Neuropathic pain: Voltage-gated sodium channel (Nav1.7) inhibition observed at IC50 = 380 nM.
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Antiparkinsonian potential: D2/D3 receptor partial agonism could address both motor and non-motor symptoms.
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